molecular formula C23H25N3O5 B3887642 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3887642
M. Wt: 423.5 g/mol
InChI Key: MYFNAKMYUYUALB-XUTLUUPISA-N
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Description

4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a diethylaminoethyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method includes the reaction of a benzoyl chloride derivative with a diethylaminoethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with a nitrophenyl derivative under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-3-24(4-2)13-14-25-20(17-11-8-12-18(15-17)26(30)31)19(22(28)23(25)29)21(27)16-9-6-5-7-10-16/h5-12,15,20,27H,3-4,13-14H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFNAKMYUYUALB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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